REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([C:21]([F:24])([F:23])[F:22])=[CH:11][C:12]([N+:18]([O-])=O)=[C:13]([CH2:15][C:16]#N)[CH:14]=1)C1C=CC=CC=1.O.C(O)(=O)C>C(O)C.[Pd]>[OH:8][C:9]1[CH:14]=[C:13]2[C:12](=[CH:11][C:10]=1[C:21]([F:24])([F:23])[F:22])[NH:18][CH:16]=[CH:15]2
|
Name
|
5-Benzyloxy-2-nitro-4-(trifluoromethyl)phenylacetonitrile
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=CC(=C(C1)CC#N)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
filtrate evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CNC2=CC1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |